7-methyl-5-nitro-1H-indole-2-carboxylic acid
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Overview
Description
7-Methyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methylindole followed by carboxylation The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the 7-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Reduction of the nitro group: 7-Methyl-5-amino-1H-indole-2-carboxylic acid.
Reduction of the carboxyl group: 7-Methyl-5-nitro-1H-indole-2-methanol.
Substitution reactions: Various halogenated or nitrated derivatives of the compound.
Scientific Research Applications
7-Methyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
5-Nitro-1H-indole-2-carboxylic acid: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the nitro group at the 5-position.
5-Nitro-7-methylindole: Similar structure but lacks the carboxyl group at the 2-position.
Uniqueness: 7-Methyl-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methyl-5-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-7(12(15)16)3-6-4-8(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14) |
InChI Key |
RXCWYVZZLIUHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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